molecular formula C18H13NOS2 B5776641 10-(2-thienylacetyl)-10H-phenothiazine

10-(2-thienylacetyl)-10H-phenothiazine

Cat. No. B5776641
M. Wt: 323.4 g/mol
InChI Key: AEGIWXZBYPSARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(2-thienylacetyl)-10H-phenothiazine, also known as TAP, is a heterocyclic compound that belongs to the family of phenothiazine derivatives. It has been widely studied for its various biological activities, including antipsychotic, anti-inflammatory, and antitumor effects.

Mechanism of Action

The exact mechanism of action of 10-(2-thienylacetyl)-10H-phenothiazine is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. 10-(2-thienylacetyl)-10H-phenothiazine also exhibits serotonin 5-HT2A receptor antagonism, which may contribute to its antipsychotic activity.
Biochemical and Physiological Effects:
Apart from its antipsychotic activity, 10-(2-thienylacetyl)-10H-phenothiazine has also been shown to have anti-inflammatory and antitumor effects. 10-(2-thienylacetyl)-10H-phenothiazine inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 10-(2-thienylacetyl)-10H-phenothiazine has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 10-(2-thienylacetyl)-10H-phenothiazine in lab experiments is its high potency and selectivity for dopamine D2 receptors. 10-(2-thienylacetyl)-10H-phenothiazine has a lower affinity for other receptors, which reduces the risk of off-target effects. However, one of the limitations of using 10-(2-thienylacetyl)-10H-phenothiazine is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on 10-(2-thienylacetyl)-10H-phenothiazine. One area of interest is the development of more potent and selective 10-(2-thienylacetyl)-10H-phenothiazine derivatives. Another area of research is the investigation of 10-(2-thienylacetyl)-10H-phenothiazine's potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 10-(2-thienylacetyl)-10H-phenothiazine and its potential side effects.
In conclusion, 10-(2-thienylacetyl)-10H-phenothiazine is a promising compound with various biological activities that make it a potential candidate for drug development. Its antipsychotic, anti-inflammatory, and antitumor effects have been extensively studied, and further research is needed to explore its full potential.

Synthesis Methods

The synthesis of 10-(2-thienylacetyl)-10H-phenothiazine involves the reaction between 2-acetylthiophene and phenothiazine in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction yields 10-(2-thienylacetyl)-10H-phenothiazine as a yellow crystalline solid with a melting point of 150-152°C.

Scientific Research Applications

10-(2-thienylacetyl)-10H-phenothiazine has been extensively investigated for its potential use in various scientific research applications. One of the most significant areas of research is its antipsychotic activity. Studies have shown that 10-(2-thienylacetyl)-10H-phenothiazine has a potent antipsychotic effect, which is comparable to that of traditional antipsychotic drugs such as chlorpromazine and haloperidol.

properties

IUPAC Name

1-phenothiazin-10-yl-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NOS2/c20-18(12-13-6-5-11-21-13)19-14-7-1-3-9-16(14)22-17-10-4-2-8-15(17)19/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGIWXZBYPSARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(10H-phenothiazin-10-yl)-2-(thiophen-2-yl)ethanone

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